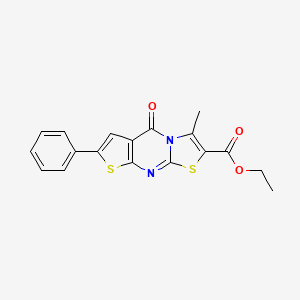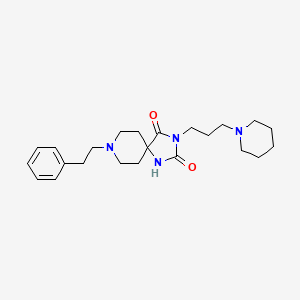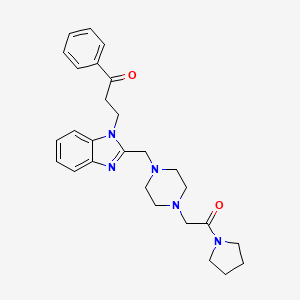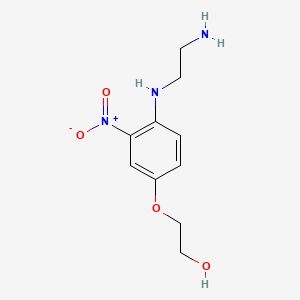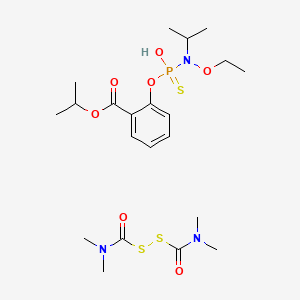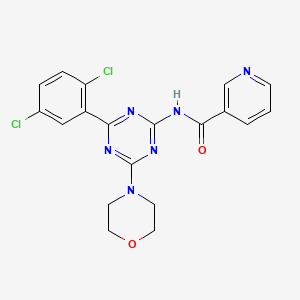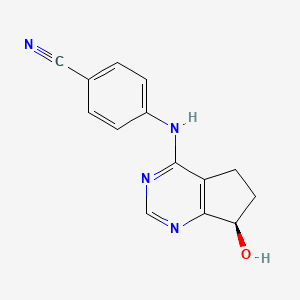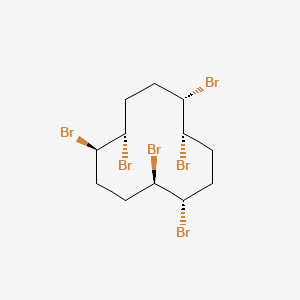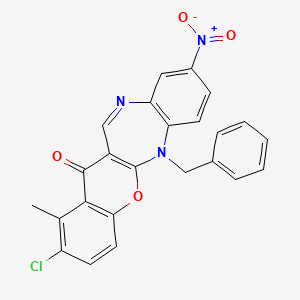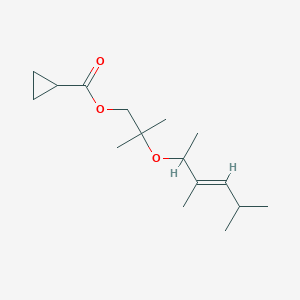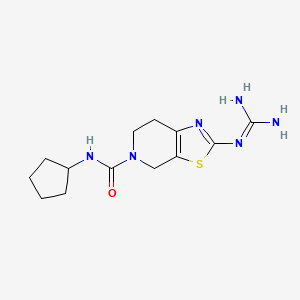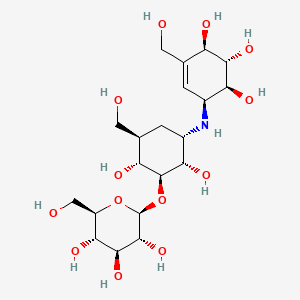
p-((Dicyanomethyl)azo)benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-((Dicyanomethyl)azo)benzenesulfonic acid: is an organosulfur compound with the molecular formula C₉H₆N₄O₃S. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is attached to a benzene ring substituted with a dicyanomethyl azo group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-((Dicyanomethyl)azo)benzenesulfonic acid typically involves the diazotization of a primary aromatic amine followed by azo coupling. The process begins with the nitrosation of the primary aromatic amine using nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid or sulfuric acid. This reaction forms a diazonium salt, which is then coupled with a dicyanomethyl compound to form the azo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: p-((Dicyanomethyl)azo)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like phosphorus pentachloride and thionyl chloride are used for substitution reactions
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonic acid derivatives
Scientific Research Applications
Chemistry: p-((Dicyanomethyl)azo)benzenesulfonic acid is used as a precursor in the synthesis of various organic compounds. It is also used in the study of azo coupling reactions and the development of new synthetic methodologies .
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It is also used in the development of diagnostic assays and biosensors .
Medicine: It is also being investigated for its potential use in cancer therapy and other diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used as an intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of p-((Dicyanomethyl)azo)benzenesulfonic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The azo group can undergo reduction to form amines, which can then interact with the active sites of enzymes, inhibiting their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules .
Comparison with Similar Compounds
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- Sulfanilic acid
- p-((Dicyanomethyl)azo)benzenesulfonamide
Uniqueness: p-((Dicyanomethyl)azo)benzenesulfonic acid is unique due to the presence of both the dicyanomethyl and azo groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
90419-00-4 |
|---|---|
Molecular Formula |
C9H6N4O3S |
Molecular Weight |
250.24 g/mol |
IUPAC Name |
4-(dicyanomethyldiazenyl)benzenesulfonic acid |
InChI |
InChI=1S/C9H6N4O3S/c10-5-8(6-11)13-12-7-1-3-9(4-2-7)17(14,15)16/h1-4,8H,(H,14,15,16) |
InChI Key |
QSGPFDOVGGBBFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC(C#N)C#N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


